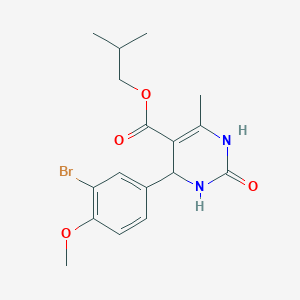

2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Structurally, it features a tetrahydropyrimidine core with a 3-bromo-4-methoxyphenyl group at the C4 position, a methyl group at C6, and a 2-methylpropyl (isobutyl) ester at C3. The bromine and methoxy substituents on the phenyl ring are positioned at meta and para sites, respectively, which may influence electronic properties and biological interactions. DHPMs are typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters .

Properties

IUPAC Name |

2-methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O4/c1-9(2)8-24-16(21)14-10(3)19-17(22)20-15(14)11-5-6-13(23-4)12(18)7-11/h5-7,9,15H,8H2,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENMZVAOZCPACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)Br)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385914 | |

| Record name | STK654795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5478-85-3 | |

| Record name | STK654795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Methoxylation: The addition of a methoxy group to the aromatic ring, which can be achieved using methanol in the presence of a catalyst.

Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents at the C4 aryl group and the ester moiety. Representative examples include:

Key Observations :

- Ester Chain Length : The 2-methylpropyl ester in the target compound balances lipophilicity, whereas longer chains (e.g., octadecenyl ) may enhance membrane permeability but reduce solubility.

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Analysis :

- Bromine and methoxy groups in the target compound likely increase molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., cyano ).

- Bulky esters (e.g., octadecenyl ) reduce crystallinity, lowering melting points.

2.3.1. Cytotoxicity and Antitumor Activity

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : Exhibited IC50 = 15.7 µM in cytotoxicity assays, though data inconsistencies exist (e.g., conflicting IC50 = 314.3 µM in the same study) .

- (Z)-Octadec-9-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : Showed 52% inhibition in breast cancer models, suggesting chlorophenyl derivatives retain moderate activity .

- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : Demonstrated antitumor activity with IC50 = 33.5% inhibition, indicating methoxy groups contribute to efficacy .

Comparison: The target compound’s bromine and methoxy groups may enhance DNA intercalation or enzyme inhibition compared to chloro or cyano analogs, though direct data is lacking.

2.3.2. Antibacterial and Antioxidant Activity

- Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : Active against S. aureus (MIC = 8 µg/mL), highlighting the importance of bromine and hydroxyl groups .

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate : Moderate free radical scavenging (IC50 = 0.6 mg/mL), though less potent than gallic acid .

Inference : The target compound’s methoxy group may improve antioxidant capacity, while bromine could enhance antibacterial potency through halogen bonding.

Biological Activity

The compound 2-Methylpropyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 399.24 g/mol. It features a bromo-substituted phenyl ring and a tetrahydropyrimidine core, which are pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.24 g/mol |

| Boiling Point | Predicted: 486.0 ± 45.0 °C |

| Density | Predicted: 1.397 ± 0.06 g/cm³ |

| pKa | 11.02 ± 0.70 |

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit a range of antimicrobial properties. A study focused on similar compounds showed significant activity against various bacterial strains, suggesting that the structural components of these compounds contribute to their efficacy in inhibiting microbial growth .

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity across several cancer cell lines. Notably, compounds with similar frameworks demonstrated potent cytotoxic effects against human tumor cells, including Mia PaCa-2 and PANC-1 lines. The presence of the bromo and methoxy substituents is believed to enhance the interaction with cellular targets involved in tumor progression .

Anti-diabetic Potential

Dihydropyrimidine derivatives have been linked to anti-hyperglycemic activity. The compound's ability to modulate glucose metabolism was assessed in various studies, indicating a potential role in diabetes management. The SAR analysis revealed that specific substituents could enhance insulin sensitivity and glucose uptake in peripheral tissues .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dihydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory zones, reinforcing the potential of these compounds as antimicrobial agents .

Evaluation of Antitumor Activity

In another study, a series of tetrahydropyrimidines were tested for their cytotoxic effects on several cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting it could serve as a lead compound for further development in cancer therapy .

Q & A

Q. What synthetic strategies are commonly employed to prepare tetrahydropyrimidine derivatives like this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted benzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and urea under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to form dihydropyrimidinones via the Biginelli reaction .

- Step 2 : Cyclization and esterification to introduce the 2-methylpropyl ester group, often requiring reflux in alcohol solvents (e.g., 2-methylpropanol) with acid catalysts .

- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the 3-bromo-4-methoxyphenyl group shows distinct aromatic proton splitting patterns (δ 6.7–7.3 ppm) and methoxy singlet (δ ~3.8 ppm) .

- X-ray Crystallography : Resolves the tetrahydropyrimidine ring conformation and substituent spatial arrangement (e.g., monoclinic crystal system with β = 114.4° observed in analogous compounds) .

Q. What preliminary biological screening assays are used for tetrahydropyrimidines?

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to measure inhibition zones .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence regioselectivity in subsequent reactions?

The 3-bromo group acts as a directing moiety in electrophilic aromatic substitution (EAS), favoring para-substitution in further functionalization. For example, in Suzuki couplings, bromine facilitates cross-coupling with aryl boronic acids at the 4-methoxy-substituted phenyl ring . Contrastingly, 4-bromo analogs exhibit reduced reactivity due to steric hindrance from the methoxy group .

Q. What strategies optimize cyclization yields in complex tetrahydropyrimidine syntheses?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates, increasing yields from ~60% to >80% .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >90% purity .

- Catalyst Screening : Lewis acids like ZnCl₂ enhance cyclization kinetics compared to traditional HCl .

Q. How can computational methods predict binding interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2), predicting binding affinities (ΔG values) and key hydrogen bonds (e.g., between the 2-oxo group and Arg120) .

- MD Simulations : Assess conformational stability of the compound in lipid bilayers or protein pockets over 100-ns trajectories .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

Discrepancies may stem from:

- Substituent Positional Isomerism : 3-Bromo vs. 4-bromo analogs show differing antimicrobial potencies (e.g., MIC = 8 µg/mL vs. 32 µg/mL) due to steric/electronic effects .

- Purity Variations : Impurities from incomplete purification (e.g., <95% purity) can skew IC₅₀ values. Resolution requires rigorous HPLC validation (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Variations in bacterial strain sensitivity or serum protein interference in cell-based assays. Standardized protocols (CLSI guidelines) mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.